Germicidin C

Spore germination Streptomyces physiology Natural product quantification

Researchers require exact germicidin homologs to avoid confounding bioactivity from synthetic pyrone analogs. Germicidin C is a native Streptomyces secondary metabolite with established S-configuration. - Antibacterial screening: MIC 32-64 μg/mL vs. S. aureus, B. subtilis, E. coli - Spore germination studies: Quantified endogenous levels (0.2-0.8 μg per S. coelicolor sample) - HK2 inhibition: Reference for IC50 5.1-11.0 μM with defined stereochemistry - Enzymology: Essential for Gcs in vitro reconstitution & LC-MS calibration Supplied as a certified reference standard.

Molecular Formula C10H14O3
Molecular Weight 182.22 g/mol
Cat. No. B15582002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGermicidin C
Molecular FormulaC10H14O3
Molecular Weight182.22 g/mol
Structural Identifiers
InChIInChI=1S/C10H14O3/c1-4-6(2)9-5-8(11)7(3)10(12)13-9/h5-6,11H,4H2,1-3H3/t6-/m0/s1
InChIKeyQKYRDLBTCVVFJE-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Germicidin C: Baseline Identification and Source Characterization


Germicidin C is a 6-(sec-butyl)-3-ethyl-4-hydroxy-2-pyrone natural product belonging to the germicidin family of microbial α-pyrones [1]. Originally characterized as an autoregulatory spore germination inhibitor in Streptomyces species, germicidin C has also been identified as a metabolite of the marine sponge-derived fungus Aspergillus niger and exhibits moderate antibacterial activity against Gram-positive and Gram-negative pathogens [2]. Its molecular formula is C₁₁H₁₆O₃ with a molecular weight of 196.25 g/mol [1].

Antimicrobial screening studies Reported 4-hydroxy-α-pyrone scaffold baseline profile supports SAR comparison with structurally related co-metabolites
Streptomyces spore germination research Enables germination phenotype studies without hyphal elongation confounding reported for the dominant autoregulator
Hexokinase II pathway research S-configured α-pyrone probe for stereochemistry-dependent binding analysis in the HK2 active site context
Type III PKS enzymology studies Native germicidin synthase product for acyl-ACP substrate specificity characterization

Why Generic 4-Hydroxy-α-Pyrone Substitution Fails for Germicidin C Studies


Germicidin homologs A, B, C, and D share a 4-hydroxy-α-pyrone core but differ in alkyl substitution patterns at C-3 and C-6, which directly affect their relative abundance in natural systems and their biosynthetic dependencies [1]. Quantitative spore content analysis reveals that germicidin A is the predominant species (5.4 μg per petri dish, 2.3% of spore extract), whereas germicidin C is present at markedly lower levels (0.2–0.8 μg), indicating distinct regulatory or functional roles that preclude simple one-to-one substitution [2]. Additionally, biosynthetic studies demonstrate that germicidin C production is abolished in fabH-disrupted strains while germicidin B production persists, confirming that these homologs arise from distinct precursor requirements that make them non-interchangeable in both biological function and experimental design [1].

Generic 4-hydroxy-α-pyrone scaffold Bioactivity profile may differ significantly from the native germicidin C3/C6 substitution pattern; class-level scaffold identity does not ensure matched antimicrobial or regulatory phenotype.
Germicidin A or other homolog substitution Germicidin A uniquely inhibits hyphal elongation in S. coelicolor, a phenotype absent in Germicidin C; endogenous abundance ratios may shift functional interpretation in autoregulation studies.
Synthetic pyrone analog replacement Biosynthetic starter-unit selectivity of germicidin synthase (β-ketoacyl-ACP preference) may not be recapitulated by synthetic analogs, limiting mechanistic reproducibility in enzymology and pathway reconstitution studies.

Germicidin C Differentiation Evidence Against Structural Analogs


Antibacterial Efficacy Compared to Nipyrones

Germicidin C is present in S. coelicolor spores at a 6.75- to 27-fold lower concentration than germicidin A. Quantitative analysis of spores from a single 9 cm petri dish yielded 5.4 μg of germicidin A (2.7 × 10⁻¹⁴ g per spore, accounting for 2.3% of spore extract), whereas the combined content of germicidins B, C, and D was only 0.2–0.8 μg [1]. This differential abundance establishes germicidin C as a minor but distinct component of the germination regulation machinery, making it essential for studies requiring precise stoichiometric representation of the natural germicidin complement [1].

Antibacterial MIC profile
Head-to-head
Germicidin C MIC 32–64 μg/mL against S. aureus, E. coli, B. subtilis, and MRSA. Nipyrone C exhibited MIC 8 μg/mL (S. aureus) and 16 μg/mL (B. subtilis), a 4–8× potency difference. Nipyrones A and B showed MIC 32–64 μg/mL across the broader panel.
Reported antimicrobial screening context
Supports SAR benchmarking with co-isolated metabolites
Spore germination Streptomyces physiology Natural product quantification

Spore Germination Inhibition vs. Germicidin A

Germicidin C (compound 4) was evaluated alongside three new 4-hydroxy-α-pyrone analogs (nipyrones A–C, compounds 1–3) against five pathogenic bacteria. Germicidin C demonstrated MIC values of 32–64 μg/mL against S. aureus, E. coli, B. subtilis, and MRSA, whereas the most active analog, niapyrone C (compound 3), showed 4-fold greater potency against S. aureus (MIC = 8 μg/mL) and 2- to 4-fold greater potency against B. subtilis (MIC = 16 μg/mL) [1]. Germicidin C serves as a moderate-activity benchmark compound against which new analogs can be quantitatively compared [1].

Spore germination role
Head-to-head
Germicidin C spore content 0.2–0.8 μg per sample, 6.75–27× lower than Germicidin A (5.4 μg). Both inhibit germination above 1 μg/mL, but only Germicidin A additionally inhibits hyphal elongation in S. coelicolor A3(2).
Supports germination-specific phenotype studies
Reported autoregulatory context in Streptomyces model
Antibacterial screening MIC determination Marine natural products

Absolute Stereochemistry and SAR Implications

Genetic disruption studies in S. coelicolor demonstrate that germicidin C biosynthesis is strictly dependent on the fabH gene encoding β-ketoacyl-ACP synthase III. When the native fabH gene was replaced with the E. coli ortholog, the resulting strain lost the ability to produce germicidin A, isogermicidin A, and germicidin C but retained production of germicidin B7 and isogermicidin B [1]. This differential dependency indicates that germicidin C and germicidin B arise from distinct starter unit pools and cannot be considered biosynthetically interchangeable [1].

Stereochemical identity
Class-level
Absolute configuration established as S, consistent with Germicidin A. Related germicidins P–S and 11–13 with varied stereochemistry reported HK2 IC50 5.1–11.0 μM, with Arg91 binding noted in docking simulations.
Supports stereochemistry-dependent SAR studies
Stereochemistry context; HK2 binding data to verify
Biosynthetic pathway Type III PKS FabH knockout

Type III PKS Substrate Selectivity

In hexokinase II inhibition assays, germicidin C exhibited an IC₅₀ of 8.78 μM, positioning it as less potent than germicidin B (IC₅₀ = 7.11 μM) but comparable to isogermicidin A (IC₅₀ = 8.45 μM) [1]. The most potent inhibitor among tested germicidin derivatives was 4-(2-aminoethyl)phenyl acetate with IC₅₀ = 5.11 μM [1]. This quantitative ranking enables informed selection of germicidin C for studies requiring a specific potency range within the germicidin scaffold [1].

Biosynthetic mechanism
Class-level
Germicidin synthase (Gcs) utilizes β-ketoacyl-ACP starter units from fatty acid biosynthesis, not acyl-CoA esters. Catalytic efficiency differs by orders of magnitude between ACP and CoA substrates in vitro. Extender unit flexibility includes malonyl-, methylmalonyl-, and ethylmalonyl-CoA.
Supports enzymatic characterization context
Reported in vitro reconstitution data
Hexokinase II inhibition Cancer metabolism Enzyme assay

Germicidin C Molecular Identity Versus C10H14O3 Inactive Analog: Structure-Dependent Activity

The original characterization of germicidin (C₁₁H₁₆O₃, subsequently identified as germicidin C) revealed that a structurally similar C₁₀H₁₄O₃ analog bearing a 2-propyl chain at C-6 instead of the 2-butyl chain showed no detectable activity in both the spore germination assay and the porcine Na⁺/K⁺-ATPase assay [1]. This structure-activity demarcation establishes that the specific 6-(sec-butyl)-3-ethyl substitution pattern of germicidin C is essential for biological activity, distinguishing it from inactive structural analogs [1].

Structure-activity relationship Alkyl substitution Germination inhibition

Germicidin C Spore Germination Inhibition Threshold: Cross-Study Contextualization

In S. coelicolor A3(2), all germicidin homologs including germicidin C inhibited spore germination at concentrations above 1 μg/mL [1]. The spore extract activity corresponded well with the summed activity of each individual germicidin estimated from content and dose-response curves, confirming that germicidin C contributes additively to the total germination-inhibitory activity of the natural spore extract [1].

Spore germination Inhibition threshold Streptomyces coelicolor

Germicidin C Application Scenarios for Targeted Research


Antibacterial Hit-to-Lead Benchmarking

Germicidin C (MIC = 32–64 μg/mL against S. aureus, E. coli, B. subtilis, and MRSA) serves as a moderate-activity benchmark for evaluating the antibacterial potency of newly synthesized or newly isolated 4-hydroxy-α-pyrone analogs. It provides a validated reference point for quantifying potency improvements (e.g., niapyrone C showed 4× greater activity against S. aureus) [1].

Spore Germination vs. Hyphal Elongation Studies

Native S. coelicolor spores contain a defined mixture of germicidins A (predominant), B, C, and D. Reconstitution experiments aimed at reproducing natural germination inhibition must include germicidin C at its endogenous proportion (0.2–0.8 μg per petri dish equivalent) to accurately reflect total extract activity [1].

Hexokinase II Inhibition Probe

Germicidin C production is abolished in fabH-disrupted S. coelicolor strains, whereas germicidin B production persists. This differential dependency makes germicidin C a specific marker for studying FabH-dependent biosynthetic flux in type III PKS systems [1].

Type III PKS Enzymology and Pathway Reconstitution

Germicidin C (IC₅₀ = 8.78 μM) provides a defined reference point for hexokinase II inhibition assays, enabling comparative evaluation of germicidin derivatives in cancer metabolism research where hexokinase II is a validated therapeutic target [1].

Application
Selection Property
Validation Focus
Antimicrobial screening studies
4-Hydroxy-α-pyrone scaffold baseline
SAR benchmarking against related metabolites
Streptomyces developmental biology research
Spore germination autoregulator profile
Germination phenotype without hyphal elongation confounding
Hexokinase II inhibition studies
S-configured α-pyrone probe
Stereochemistry-dependent binding analysis
Type III PKS enzymology research
Native germicidin synthase product
Acyl-ACP substrate specificity profiling

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